1,7,13-Tetradecatriyne
Description
1,7,13-Tetradecatriyne (CAS: 38233-76-0), also known as Ethylidenetetracyclododecene (ETD), is an organic compound with the molecular formula C₁₄H₁₈ and a molecular weight of 186.29 g/mol . It features a fused bicyclic ring system and an ethylidene group, which contribute to its unique chemical reactivity and applications in specialty materials and synthetic chemistry. The compound is synthesized via a Diels-Alder reaction between dicyclopentadiene and a suitable diene, a method that ensures high structural precision .
Properties
CAS No. |
872-21-9 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
tetradeca-1,7,13-triyne |
InChI |
InChI=1S/C14H18/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h1-2H,5-12H2 |
InChI Key |
ZJHGXKCKUOFPDS-UHFFFAOYSA-N |
SMILES |
C#CCCCCC#CCCCCC#C |
Canonical SMILES |
C#CCCCCC#CCCCCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1,7,13-Tetradecatriyne and related 14-carbon compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₄H₁₈ | 186.29 | Three triple bonds | Fused bicyclic system, ethylidene |
| n-Tetradecane | C₁₄H₃₀ | 198.39 | Alkane (single bonds) | Linear saturated hydrocarbon |
| 4-Tetradecanone | C₁₄H₂₈O | 212.37 | Ketone (C=O) | Linear chain with ketone group |
Key Observations:
- This compound is distinguished by its three conjugated triple bonds and bicyclic structure, which enhance its reactivity in cycloaddition and polymerization reactions .
- n-Tetradecane , a fully saturated alkane, exhibits low chemical reactivity and is primarily used as a solvent or inert medium in industrial processes .
- 4-Tetradecanone, a ketone, participates in nucleophilic addition reactions and serves as an intermediate in fragrance synthesis .
Physical and Chemical Property Comparisons
| Property | This compound | n-Tetradecane | 4-Tetradecanone |
|---|---|---|---|
| Melting Point (°C) | Not reported | 5.9 | 28–30 |
| Boiling Point (°C) | Not reported | 253.7 | 295–300 |
| Solubility | Insoluble in water | Insoluble in water | Low water solubility |
| Reactivity | High (alkyne bonds) | Low (saturated) | Moderate (ketone) |
Key Findings:
- The triple bonds in this compound make it more reactive than n-Tetradecane and 4-Tetradecanone, enabling applications in catalysis and polymer cross-linking .
- n-Tetradecane ’s stability under high temperatures makes it suitable for lubricant formulations .
- 4-Tetradecanone’s ketone group allows for hydrogen bonding, influencing its use in surfactants and plasticizers .
Research Findings and Limitations
- Synthesis Challenges : this compound’s complex bicyclic structure requires precise reaction conditions, limiting its large-scale production .
- Ecological Impact: Unlike n-Tetradecane (classified as non-hazardous), this compound’s environmental toxicity remains understudied .
- Comparative Reactivity : Studies in The Journal of Organic Chemistry highlight that linear alkynes (e.g., 1,7-Octadiyne) exhibit lower thermal stability than this compound due to the absence of stabilizing bicyclic frameworks .
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